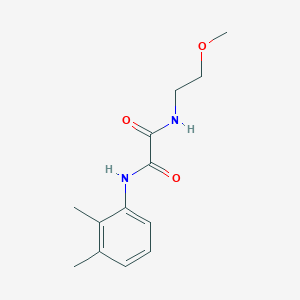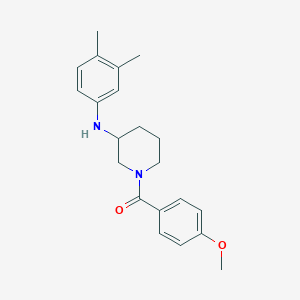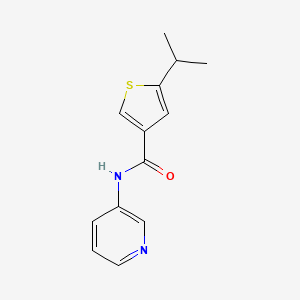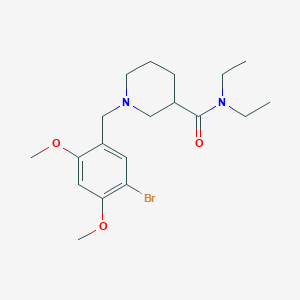![molecular formula C20H20N2O3 B4971537 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. AQ4N is a bioreductive agent that is selectively activated in hypoxic tumor cells, making it a promising candidate for use in targeted cancer therapy.
Mecanismo De Acción
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is a bioreductive agent that is selectively activated in hypoxic tumor cells. Once inside the tumor cell, 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is reduced by cellular enzymes, producing a toxic metabolite that damages the DNA of the cancer cell. This leads to cell death and the eventual shrinkage of the tumor.
Biochemical and Physiological Effects:
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects on cancer cells. These include the induction of cell cycle arrest, the inhibition of DNA synthesis, and the activation of apoptotic pathways. 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone for lab experiments is its ability to selectively target hypoxic tumor cells. This makes it a valuable tool for studying the effects of hypoxia on cancer cells, as well as for investigating potential new cancer treatments. However, 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone also has a number of limitations, including its relatively short half-life and the need for specialized equipment to activate the prodrug.
Direcciones Futuras
There are a number of potential future directions for research on 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone. These include investigating its use in combination with other cancer treatments, such as immunotherapy, as well as exploring its potential use in other types of cancer. Additionally, there is ongoing research into the development of new bioreductive agents that may be even more effective than 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone in targeting hypoxic tumor cells.
Métodos De Síntesis
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone can be synthesized through a multistep process involving the reaction of anthraquinone with piperazine and ethylene oxide. The resulting compound is then subjected to a number of chemical modifications to produce 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone.
Aplicaciones Científicas De Investigación
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has been the subject of numerous scientific studies investigating its potential use in cancer treatment. One of the key advantages of 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is its ability to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy treatments. 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has also been shown to have synergistic effects when used in combination with other cancer treatments, such as radiation therapy.
Propiedades
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-13-12-21-8-10-22(11-9-21)17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-7,23H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVTCVKKQQQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-anthraquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4971455.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971464.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-(3,5-dimethyl-4-isoxazolyl)-1-piperidinecarboxamide](/img/structure/B4971480.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4971486.png)
![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![propyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4971516.png)

![N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4971527.png)



![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)